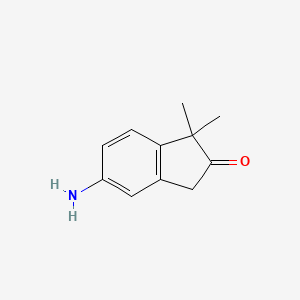![molecular formula C10H11N3 B11912311 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation reactions. One common method is the Mg3N2-assisted one-pot annulation strategy, which involves the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes . This method allows for the formation of imidazo[1,5-a]pyridines with excellent yields.
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyridines often rely on scalable and efficient synthetic routes. These methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The choice of method depends on the desired yield, purity, and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metals like copper) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of various substituted imidazo[1,5-a]pyridines .
Aplicaciones Científicas De Investigación
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of bioactive compounds and materials science.
Imidazo[1,5-a]pyridine derivatives: These derivatives have unique optical and biological properties, making them useful in various research areas.
Uniqueness
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its cyclopropyl group adds to its stability and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-cyclopropylimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2 |
Clave InChI |
VYKNJOYIOUFDIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=C3N2C=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912250.png)



![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)
![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)




